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molecular formula C11H16 B044314 (2-Methylbutyl)benzene CAS No. 3968-85-2

(2-Methylbutyl)benzene

Cat. No. B044314
M. Wt: 148.24 g/mol
InChI Key: IFDLFCDWOFLKEB-UHFFFAOYSA-N
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Patent
US04394070

Procedure details

To a mixture of the nickel catalyst prepared in step (a) (208 gm, 0.39 mmol), chlorobenzene (135 mmol) and ether (50 ml) was added (+)-2-methylbutyl magnesium bromide (60 mmol), prepared in step (b), in 50 ml ether. The mixture was kept at 0° C., with stirring, over 10 minutes. The resulting mixture was heated to reflux for 20 hr. The reactants were cooled to 20° C. and 10% hydrochloric acid was added to hydrolyze the mixture. Sodium chloride is added to saturate the aqueous layer and the water phase was extracted with 3-50 ml portions of ether. The combined extracts are washed with water, dried over calcium chloride, and concentrated in vacuo. The residue was distilled under reduced pressure and the product, which boiled at 91° C. (25 mm Hg), was collected. The structure of the product was confirmed by NMR.
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
135 mmol
Type
reactant
Reaction Step Four
Quantity
208 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH:9]([CH2:13][CH3:14])[CH2:10][Mg]Br.Cl.[Cl-].[Na+]>[Ni].CCOCC>[CH3:8][CH:9]([CH2:13][CH3:14])[CH2:10][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60 mmol
Type
reactant
Smiles
CC(C[Mg]Br)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
135 mmol
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
208 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring, over 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hr
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with 3-50 ml portions of ether
WASH
Type
WASH
Details
The combined extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product, which boiled at 91° C. (25 mm Hg), was collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(CC1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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